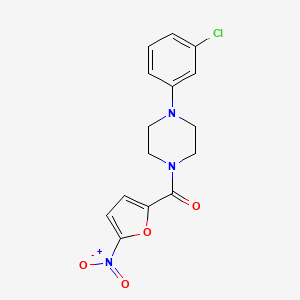

![molecular formula C17H19N5O2S B5513179 3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5513179.png)

3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar pyrazole derivatives involves complex reactions, including the formation of C—H•••O and N—H•••O hydrogen bond interactions and the confirmation of structures through methods like NMR, mass spectra, and X-ray diffraction studies. These compounds exhibit stability up to specific temperatures and are characterized for their thermal behavior and optical properties (Kumara et al., 2018).

Molecular Structure Analysis

Molecular geometry and electronic structure optimizations provide insights into the compound's structure, highlighting electrophilic and nucleophilic regions. Such analyses are crucial for understanding the interactions within the molecule and its potential reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

Reactions involving pyrazole derivatives can yield a variety of structurally related compounds, indicating the versatility and reactivity of the core structure. These chemical transformations are foundational for further derivatization and exploration of biological activities (Hassan et al., 2014).

Physical Properties Analysis

The analysis of physical properties, such as thermal stability and optical behaviors, plays a significant role in understanding the compound's suitability for further applications. Pyrazole derivatives are often examined for their thermal stability, which influences their processing and storage conditions (Kumara et al., 2018).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity with various reagents and potential for forming supramolecular structures through hydrogen bonding, is vital. These properties affect the compound's behavior in chemical reactions and its potential utility in more complex chemical syntheses (Kumara et al., 2018).

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have synthesized and characterized compounds closely related to 3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide. These include 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were synthesized by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. This synthesis and characterization process was essential for understanding the properties and potential applications of these compounds (Hassan, Hafez, & Osman, 2014).

Crystal Structure Analysis

The crystal structure of a closely related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was analyzed to understand its three-dimensional conformation. This analysis included NMR, mass spectra, FT-IR, UV–Visible, and TG-DTG studies, providing insights into the structural and thermal properties of the compound (Kumara et al., 2018).

Cytotoxic Activity

Compounds similar to 3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide have been investigated for their cytotoxic activity. For instance, pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and tested for cytotoxicity against various human cancer cell lines, revealing potential anticancer properties (Hassan, Hafez, Osman, & Ali, 2015).

Antioxidant Applications

Related pyrazole derivatives were evaluated as antioxidant additives for lubricating oils. This application demonstrates the potential of these compounds in industrial contexts, particularly in enhancing the performance and longevity of lubricating oils (Amer, Hassan, Moawad, & Shaker, 2011).

Molecular Geometry and Electronic Structures

The molecular geometries and electronic structures of compounds similar to 3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide were optimized and calculated using ab-initio methods. This research provides valuable information on the electrophilic and nucleophilic regions of the molecular surface, which is crucial for understanding the reactivity and potential applications of these compounds (Kumara et al., 2018).

Mécanisme D'action

The mechanism of action of this compound in biological systems would depend on its exact structure and the target it interacts with. Given the presence of multiple nitrogen-containing rings, it’s possible that this compound could interact with a variety of biological targets, potentially acting as a ligand for certain receptors or enzymes .

Orientations Futures

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c1-22-12(10-19-17(22)25-3)9-18-16(23)15-8-14(20-21-15)11-5-4-6-13(7-11)24-2/h4-8,10H,9H2,1-3H3,(H,18,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJPQDPYFYBPJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC)CNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)

![2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513122.png)

![3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513123.png)

![(1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513128.png)

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)

![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5513162.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5513163.png)

![N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5513174.png)